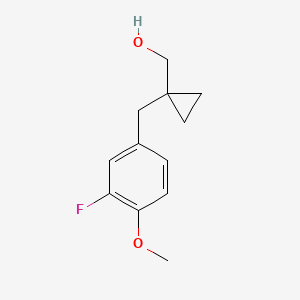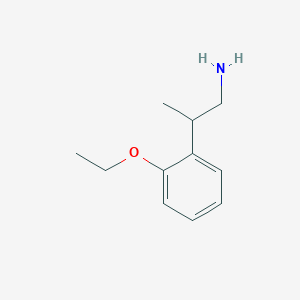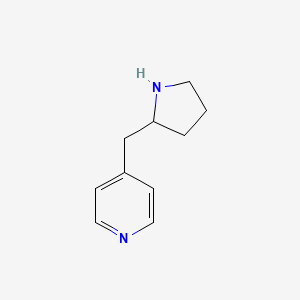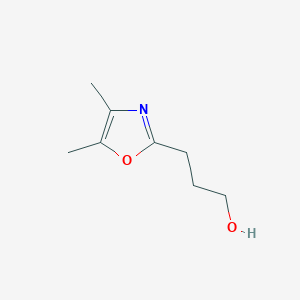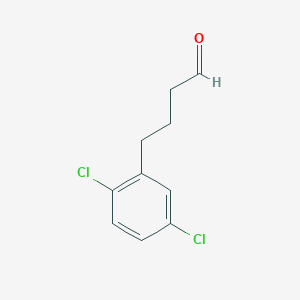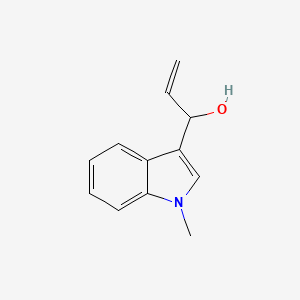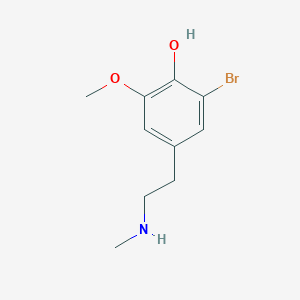
3-(Aminomethyl)-4,4-dimethylthiolan-3-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride is a chemical compound that features a thiolane ring with an aminomethyl group and two methyl groups attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride typically involves the reaction of 4,4-dimethylthiolan-3-one with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The thiolane ring may also play a role in stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1,2]oxaborol-1(3H)-ol (GSK656): This compound is a leucyl-tRNA synthetase inhibitor with antitubercular activity.
3-(aminomethyl)phenylboronic acid hydrochloride: Used in proteomics research.
Uniqueness
3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity compared to other aminomethyl compounds
Propriétés
Formule moléculaire |
C7H16ClNOS |
|---|---|
Poids moléculaire |
197.73 g/mol |
Nom IUPAC |
3-(aminomethyl)-4,4-dimethylthiolan-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NOS.ClH/c1-6(2)4-10-5-7(6,9)3-8;/h9H,3-5,8H2,1-2H3;1H |
Clé InChI |
AQAFQPMIQBPINT-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSCC1(CN)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


